molecular formula C10H17NOS B13271587 (4-Methoxybutyl)(thiophen-2-ylmethyl)amine

(4-Methoxybutyl)(thiophen-2-ylmethyl)amine

Cat. No.: B13271587
M. Wt: 199.32 g/mol
InChI Key: XSDWKZDFAOUXDL-UHFFFAOYSA-N
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Description

(4-Methoxybutyl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₁₀H₁₇NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxybutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybutyl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethanol with 4-methoxybutylamine. The reaction is carried out under anhydrous conditions, often using a dehydrating agent to facilitate the formation of the amine bond. The reaction can be represented as follows:

Thiophen-2-ylmethanol+4-MethoxybutylamineThis compound+H2O\text{Thiophen-2-ylmethanol} + \text{4-Methoxybutylamine} \rightarrow \text{this compound} + \text{H}_2\text{O} Thiophen-2-ylmethanol+4-Methoxybutylamine→this compound+H2​O

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybutyl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(4-Methoxybutyl)(thiophen-2-ylmethyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Methoxybutyl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle.

    (4-Methoxyphenyl)(thiophen-2-ylmethyl)amine: A structurally similar compound with a phenyl group instead of a butyl group.

    (4-Methoxybutyl)(pyridin-2-ylmethyl)amine: A compound with a pyridine ring instead of a thiophene ring.

Uniqueness

(4-Methoxybutyl)(thiophen-2-ylmethyl)amine is unique due to the presence of both a methoxybutyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

4-methoxy-N-(thiophen-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C10H17NOS/c1-12-7-3-2-6-11-9-10-5-4-8-13-10/h4-5,8,11H,2-3,6-7,9H2,1H3

InChI Key

XSDWKZDFAOUXDL-UHFFFAOYSA-N

Canonical SMILES

COCCCCNCC1=CC=CS1

Origin of Product

United States

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